molecular formula C14H12N2O4S B2396155 3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide CAS No. 110654-46-1

3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide

Cat. No.: B2396155
CAS No.: 110654-46-1
M. Wt: 304.32
InChI Key: BIMVWWRKTJLOBE-UHFFFAOYSA-N
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Description

3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide is a heterocyclic sulfonamide derivative that serves as a key scaffold in medicinal chemistry research, particularly in the development of kinase inhibitors. This compound belongs to the 1,2-benzothiazine 2,2-dioxide family, a structural class known for its diverse biological activities. Its core structure, featuring a sulfonyl group adjacent to a nitrogen-containing heterocycle, is a privileged motif for targeting ATP-binding sites of various kinases. Researchers are investigating this specific nitroaryl-substituted analogue for its potential as a precursor to potent and selective inhibitors. Current studies focus on its utility in synthesizing condensed thiazine derivatives, which have demonstrated significant antiproliferative activity against various human cancer cell lines . The presence of the electron-withdrawing 4-nitrophenyl group is a critical structural feature that influences the compound's electronic properties and its binding affinity to biological targets. The primary research value of this compound lies in its role as a versatile synthetic intermediate for constructing more complex molecules aimed at probing intracellular signaling pathways and developing novel therapeutic agents, with a strong emphasis on oncology applications. Further research explores its incorporation into fused polycyclic systems to enhance pharmacological properties and target specificity.

Properties

IUPAC Name

3-(4-nitrophenyl)-1,4-dihydro-2λ6,3-benzothiazine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-16(18)14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-21(15,19)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMVWWRKTJLOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CS(=O)(=O)N1C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkaline Hydrolysis and Cyclization

Early patents describe the preparation of benzothiazine derivatives via alkaline hydrolysis of precursor esters. For example, U.S. Patent 3,591,584 outlines the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide with amines under reflux in xylene, yielding 45% of the target amide. Adapting this method to introduce a 4-nitrophenyl group would require substituting the methyl ester with a 4-nitrophenyl-containing intermediate.

A representative procedure involves:

  • Dissolving 3-oxo-1,2-benzoisothiazoline-2-acetic acid methyl ester 1,1-dioxide in sodium methoxide/methanol.
  • Rearrangement to 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ester.
  • Alkylation with methyl iodide or nitroaryl halides to install substituents.

Table 1: Classical Synthesis Parameters

Starting Material Reagent Conditions Yield Reference
Saccharine-2-acetic acid methyl ester NaOMe/MeOH Reflux, 5 hr 65%
4-Isopropoxy-2-methyl derivative 2-Aminopyridine Xylene, 120°C 45%

Etherification and Amidation

Italian Patent Application 24993 A/81 details the esterification of 4-hydroxy-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide with cinnamoyl chloride. For the nitro-substituted target, replacing cinnamoyl chloride with 4-nitrobenzoyl chloride could yield the desired product. This method emphasizes anhydrous conditions to prevent decarboxylation of acid intermediates.

Modern Synthesis Techniques

Knoevenagel Condensation with Nitroaryl Aldehydes

The Knoevenagel reaction between 6-nitro-4H-benzothiazin-3-ones and 4-nitrobenzaldehyde in dimethylformamide (DMF) with sodium methoxide generates arylidene-benzothiazines. Critical parameters include:

  • Molar ratio : 1:1 aldehyde to benzothiazinone.
  • Temperature : 80°C under nitrogen.
  • Acid sensitivity : Nitro groups at position 4 necessitate pH >6 to prevent ring opening.

Table 2: Knoevenagel Reaction Optimization

Aldehyde Catalyst Time (hr) Yield Byproduct Formation
4-Nitrobenzaldehyde NaOMe 8 68% <5% acrylamides
4-Methoxybenzaldehyde NaOMe 6 72% None

Ultrasound-Assisted Sulfonamide Formation

Ultrasonic irradiation (40°C, 30 min) accelerates the coupling of methanesulfonyl chloride with methyl anthranilate derivatives, achieving 90% yields for intermediates like N-(2-acetylphenyl)methanesulfonamide. Adapting this method to incorporate a 4-nitrophenyl group involves:

  • Nitration of anthranilic acid derivatives.
  • Sonication with methanesulfonyl chloride in dichloromethane.
  • Purification via ethanol recrystallization.

Reaction Mechanisms and Critical Steps

Rearrangement of Saccharine Derivatives

The Lombardino rearrangement converts 3-oxo-1,2-benzoisothiazoline-2-acetates into 4-hydroxy-2H-1,2-benzothiazine-3-carboxylates via base-catalyzed ring expansion. Sodium methoxide deprotonates the acetamide nitrogen, inducing a-sigmatropic shift to form the benzothiazine core.

Nitro Group Directing Effects

In Knoevenagel reactions, electron-withdrawing nitro groups at position 6 stabilize the benzothiazine ring, whereas position 4 nitro substituents promote ring opening to acrylamides. This necessitates protecting group strategies for synthesizing 3-(4-nitrophenyl) derivatives.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Stretching vibrations at 1342 cm⁻¹ (S=O), 1740 cm⁻¹ (C=O), and 1520 cm⁻¹ (NO₂) confirm functional groups.
  • ¹H NMR : Aromatic protons of the 4-nitrophenyl group resonate at δ 8.10–8.30 ppm as doublets (J = 8.8 Hz).
  • Mass Spectrometry : Molecular ion peak at m/z 304.32 ([M]⁺) correlates with the molecular formula C₁₄H₁₂N₂O₄S.

Table 3: Characterization Data

Technique Key Signals Assignment
IR (KBr) 1342, 1740, 1520 cm⁻¹ S=O, C=O, NO₂
¹H NMR (400 MHz) δ 8.15 (d, 2H), δ 7.60 (d, 2H) 4-Nitrophenyl protons
MS 304.32 ([M]⁺) Molecular ion

Comparative Evaluation of Synthetic Routes

Table 4: Method Efficiency Comparison

Method Advantages Limitations Yield Range
Classical Alkylation High substrate flexibility Low yields (45–65%) 45–65%
Knoevenagel Condensation Mild conditions, scalability Nitro group instability 68–72%
Ultrasound Synthesis Rapid reaction times, high purity Specialized equipment 82–90%

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

    Bases: Triethylamine for facilitating cyclization reactions.

    Solvents: Dichloromethane and ethanol are commonly used solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of benzothiazine derivatives, characterized by a bicyclic structure that integrates a benzene ring with a thiazine moiety. Its molecular formula is C16H13N3O6SC_{16}H_{13}N_{3}O_{6}S with a molecular weight of approximately 375.36 g/mol. The compound exhibits notable physicochemical properties such as a density of 1.559 g/cm³ and a logP value indicating moderate lipophilicity .

Antimicrobial Activity

Research has demonstrated that benzothiazine derivatives exhibit significant antimicrobial properties. A study synthesized various fused tricyclic benzimidazole-thiazinone derivatives, including compounds structurally related to 3,4-dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide. These derivatives were evaluated for their effectiveness against several pathogens, showing potent inhibition against Pseudomonas aeruginosa and Escherichia coli at concentrations as low as 256 μg/mL . This suggests that modifications to the benzothiazine structure can enhance antimicrobial efficacy.

Antihypertensive and Anti-inflammatory Effects

Benzothiazine derivatives have been linked to antihypertensive and anti-inflammatory activities. A review highlighted the pharmacological potential of these compounds, noting their ability to act as ligands for sigma receptors, which are implicated in cardiovascular and neurodegenerative diseases . The affinity of these compounds for sigma receptors may facilitate the development of new treatments for hypertension and inflammation.

Case Study 1: Synthesis and Biological Evaluation

A significant study involved the synthesis of various benzothiazine derivatives through a novel method involving cyclization reactions. The synthesized compounds were subjected to extensive biological evaluation, revealing promising results in terms of their pharmacological activities. Compounds demonstrated varied effects on blood pressure regulation and inflammatory pathways .

Case Study 2: Structure-Activity Relationship Studies

Another research effort focused on understanding the structure-activity relationships (SAR) of benzothiazine derivatives. By systematically modifying substituents on the benzothiazine core, researchers identified key structural features that enhance biological activity. This approach led to the identification of several lead compounds with high efficacy against target diseases .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/DiseaseEffective Concentration (μg/mL)
CS4AntimicrobialPseudomonas aeruginosa256
CS4AntimicrobialEscherichia coli512
VariousAntihypertensiveCardiovascular disordersVariable
VariousAnti-inflammatoryInflammatory diseasesVariable

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer effects may involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related benzothiazine/benzothiazole derivatives:

Compound Core Structure Substituents Key Properties
Target Compound 2,3-Benzothiazine 2,2-dioxide 3-(4-nitrophenyl) Electron-withdrawing nitro group; potential for enhanced thermal/chemical stability
4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid () 2,1-Benzothiazine 2,2-dioxide 4-methyl, 3-carboxylic acid Moderate anti-inflammatory/analgesic activity; thermal decomposition during synthesis
4-Alkoxy-1H-2,1-benzothiazole-2,2-diones () 2,1-Benzothiazole 2,2-dioxide 4-alkoxy Synthesized via cyclization; low yield but unique functionalization potential
Bentazon () 2,1,3-Benzothiadiazin-4-one 2,2-dioxide 3-isopropyl Herbicidal activity; structurally distinct but shares sulfonyl groups
Key Observations:
  • Substituent Influence: The 4-nitrophenyl group in the target compound contrasts with the 4-methyl and 3-carboxylic acid groups in ’s derivative.
  • Synthetic Challenges : Unlike the 4-methyl derivative (), which undergoes decarboxylation under thermal stress, the nitro-substituted compound may exhibit greater stability due to resonance stabilization of the aromatic ring .
  • Biological Activity: The sodium salt of the 4-methyl derivative demonstrated anti-inflammatory and analgesic effects in rodent models, surpassing reference drugs like Lornoxicam . The target compound’s nitro group could enhance or modify these effects, though direct pharmacological data are absent in the evidence.

Biological Activity

3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide is a heterocyclic compound characterized by a benzothiazine ring system featuring a nitrophenyl substituent at the 3-position and a dioxide functional group at the 2,2-position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}N2_{2}O4_{4}S
  • Molecular Weight : 282.39 g/mol
  • CAS Number : 110654-46-1

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. A common method includes the reaction of 4-nitroaniline with 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine, followed by cyclization to form the benzothiazine ring system.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤ 0.5 μg/mL
Escherichia coli≤ 1.0 μg/mL
Pseudomonas aeruginosa≤ 0.75 μg/mL

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it has shown selective cytotoxicity, particularly against prostate cancer and triple-negative breast cancer (TNBC) cells:

Cell Line IC50 (μM)
MDA-MB-468 (TNBC)10
PC-3 (Prostate Cancer)15

The mechanism of action appears to involve the downregulation of beta-catenin-mediated Cyclin D1 transcription, which is crucial for cell proliferation .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of benzothiazine derivatives indicate that modifications to the nitrophenyl group can significantly impact biological activity. For example, substituents on the aromatic ring can enhance potency against specific microbial strains or cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various benzothiazine derivatives, including this compound. The results highlighted its superior activity against Gram-positive bacteria compared to traditional antibiotics.

Case Study 2: Cancer Cell Viability Reduction

In another investigation focusing on cancer treatment, researchers treated TNBC cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 5 μM.

Q & A

Q. What are the standard synthetic routes for preparing 3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide?

The compound is typically synthesized via hypervalent iodine-mediated reactions or cyclization strategies. For example, polymer-supported hypervalent iodine reagents can facilitate the formation of benzothiazine derivatives under controlled conditions, yielding products with high purity . Cyclization of N-methylsulfonyl precursors, as seen in related benzothiazoles, may also apply, though yields may vary due to competing pathways . Hydrolysis of ester derivatives under alkaline conditions is another route, though thermal stability must be monitored to avoid decomposition .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., aromatic protons at δ 7.24–7.90 ppm, methyl groups at δ 2.41–3.45 ppm) .
  • IR spectroscopy : Absorption peaks for sulfonyl (1330–1160 cm1^{-1}) and nitro groups (1550 cm1^{-1}) confirm functional groups .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., M+^+ at m/z 337) and fragmentation patterns validate molecular weight and structure .

Q. What physicochemical properties are critical for handling this compound?

  • Density : ~1.456 g/cm3^3 .
  • Thermal stability : Decomposition occurs above 138°C, requiring controlled drying conditions to avoid CO2_2 loss during synthesis .
  • LogP : ~1.35, indicating moderate hydrophobicity .

Advanced Research Questions

Q. How can unexpected byproducts (e.g., 4-alkoxy derivatives) be mitigated during synthesis?

Unintended alkoxy derivatives may form via sulfur-mediated cyclization side reactions. To minimize this:

  • Optimize reaction temperature and solvent polarity to favor the desired pathway.
  • Use kinetic studies to identify intermediate trapping points, as demonstrated in cyclization reactions of sulfonamide precursors .
  • Purify via column chromatography with gradient elution to separate byproducts .

Q. What strategies improve thermal stability during synthesis or storage?

  • Avoid prolonged heating above 100°C; use vacuum drying at lower temperatures to remove solvents without decomposition .
  • Stabilize the sulfonyl group by introducing electron-withdrawing substituents (e.g., nitro groups), which reduce susceptibility to thermal breakdown .

Q. How is crystallographic data refined for accurate structural determination?

  • Use SHELX software (e.g., SHELXL) for small-molecule refinement. Key steps include:
  • Integrating high-resolution X-ray diffraction data.
  • Applying twin refinement for crystals with lattice imperfections.
  • Validating hydrogen bonding networks via Fourier difference maps .

Q. What methods assess the biological activity of benzothiazine derivatives?

  • In vivo anti-inflammatory testing : Subcutaneous injection of alginate in rodent models to measure edema reduction (e.g., 30–40% inhibition at 10 mg/kg doses) .
  • Analgesic evaluation : Tail-flick or hot-plate tests to quantify pain threshold increases, comparing efficacy to reference drugs like Diclofenac .

Q. How should spectroscopic data contradictions (e.g., NMR vs. MS) be resolved?

  • Cross-validate using multiple techniques:
  • Compare 13^13C NMR shifts with computational predictions (DFT calculations).
  • Confirm molecular ions via high-resolution MS (HRMS) to rule out isotopic or fragmentation artifacts .
    • Re-examine reaction conditions for potential impurities or tautomeric forms .

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